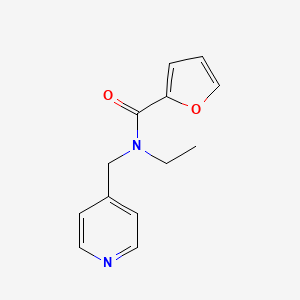![molecular formula C18H14ClN3OS B5456539 3-(3-Chlorophenyl)-2-(methoxymethyl)-7-(thiophen-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B5456539.png)
3-(3-Chlorophenyl)-2-(methoxymethyl)-7-(thiophen-2-YL)pyrazolo[1,5-A]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-2-(methoxymethyl)-7-(thiophen-2-YL)pyrazolo[1,5-A]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-A]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenyl, methoxymethyl, and thiophenyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-2-(methoxymethyl)-7-(thiophen-2-YL)pyrazolo[1,5-A]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the condensation of a chlorophenyl hydrazine derivative with a suitable aldehyde or ketone to form an intermediate hydrazone. This intermediate can then undergo cyclization with a thiophene-containing reagent in the presence of a base to yield the desired pyrazolo[1,5-A]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-2-(methoxymethyl)-7-(thiophen-2-YL)pyrazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The chlorine
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-(methoxymethyl)-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c1-23-11-14-17(12-4-2-5-13(19)10-12)18-20-8-7-15(22(18)21-14)16-6-3-9-24-16/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSXEYJPOSHBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=C1C3=CC(=CC=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-oxo-3-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)-1-propanol](/img/structure/B5456462.png)
![N-(2,4-difluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5456463.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5456469.png)
![8-(3-hydroxy-2-methylbenzoyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5456477.png)
![N,N-diethyl-1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B5456487.png)
![N-[(2,4-dimethylphenyl)(phenyl)methyl]methanesulfonamide](/img/structure/B5456489.png)
![2-{2-[2-(acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5456497.png)
![1-(4-{[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE](/img/structure/B5456510.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)acetamide](/img/structure/B5456526.png)

![N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B5456555.png)
![1-[2-[4-(Hydroxymethyl)phenyl]acetyl]-4-(2-methylimidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5456562.png)
![N-[1-(1-D-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B5456565.png)
